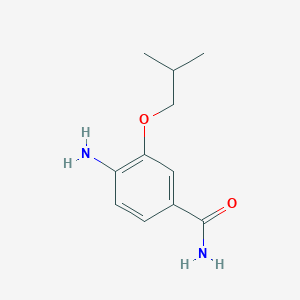

4-Amino-3-(2-methylpropoxy)benzamide

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This systematic name accurately reflects the positioning and nature of all substituents on the benzene ring, following established nomenclature conventions for aromatic compounds. The nomenclature specifically identifies the amino group at the para position (position 4) relative to the carbonyl group, while the 2-methylpropoxy group occupies the meta position (position 3).

Alternative nomenclature found in chemical databases includes variations such as 4-amino-3-isobutoxybenzamide, reflecting the common name for the 2-methylpropoxy group as isobutoxy. However, the International Union of Pure and Applied Chemistry preferred name maintains the systematic approach using 2-methylpropoxy to clearly indicate the branched propyl chain structure. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)COC1=C(N)C=CC(=C1)C(N)=O.

The three-dimensional molecular structure exhibits specific conformational preferences due to the steric effects of the branched alkoxy chain and the electronic effects of the amino group. Computational studies suggest that the molecule adopts conformations that minimize steric hindrance while allowing for potential intramolecular hydrogen bonding interactions between the amino group and the ether oxygen.

Molecular Formula and Properties (C11H16N2O2)

The molecular formula C11H16N2O2 accurately represents the atomic composition of this compound, indicating eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition yields a calculated molecular weight of 208.26 to 208.3 grams per mole, as reported across multiple chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16N2O2 | |

| Molecular Weight | 208.26-208.3 g/mol | |

| Monoisotopic Mass | 208.121178 Da | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 16 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 2 |

The molecular composition reveals important structural features that influence the compound's chemical behavior. The presence of two nitrogen atoms within the structure provides multiple sites for potential chemical reactions, particularly nucleophilic substitution and hydrogen bonding interactions. The oxygen atoms contribute to the molecule's polarity and potential for intermolecular interactions, while the carbon framework provides the structural backbone that determines overall molecular geometry.

Analysis of the molecular composition indicates that the compound possesses a relatively high hydrogen content, which contributes to its potential for hydrogen bonding interactions both intramolecularly and intermolecularly. The nitrogen-to-carbon ratio suggests moderate basicity, while the oxygen content indicates potential for both hydrogen bond acceptance and participation in various chemical transformations.

Chemical Abstracts Service Registry (1344074-79-8) and Database Identifiers

The Chemical Abstracts Service registry number 1344074-79-8 serves as the unique identifier for this compound within chemical databases and regulatory systems. This registry number was assigned following standard Chemical Abstracts Service protocols and provides unambiguous identification of the compound across international chemical information systems.

| Database | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 1344074-79-8 | |

| Molecular Design Limited | MFCD18338362 | |

| PubChem Compound Identifier | Not specified in primary sources |

The Molecular Design Limited number MFCD18338362 provides additional database tracking within the eMolecules chemical inventory system. This identifier facilitates cross-referencing between different chemical databases and ensures consistent identification across various research platforms. The compound's registration in multiple database systems reflects its recognized importance within the chemical research community.

Database entries consistently report the compound's creation date as 2016 within major chemical information systems. The modification dates vary across databases, with the most recent updates occurring in 2025, indicating ongoing research interest and data refinement. These temporal markers provide insight into the compound's research trajectory and continued relevance in contemporary chemical investigations.

Historical Context in Benzamide Chemistry

The development of this compound occurs within the broader historical context of benzamide chemistry, which traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832. These pioneering chemists first identified polymorphism in benzamide crystals during their collaborative investigation of oil of bitter almonds, establishing benzamide as the first organic molecule for which multiple crystalline forms were documented.

Wöhler and Liebig's original research described the transformation of benzaldehyde to various derivatives, including benzamide, through systematic chemical modifications. Their work established the concept of the benzoyl radical as a stable grouping that maintained its identity through various chemical transformations, laying the groundwork for understanding aromatic amide chemistry. The historical significance of their collaboration extends beyond the immediate chemical discoveries, representing one of the most important partnerships in early organic chemistry.

The evolution of benzamide derivatives has continued through subsequent centuries, with researchers developing increasingly sophisticated substituted variants. The introduction of amino and alkoxy substituents, as exemplified by this compound, represents a natural progression in the systematic exploration of structure-activity relationships within the benzamide family. Modern benzamide derivatives have found applications across multiple therapeutic areas, including analgesics, antidepressants, antiemetics, and antipsychotics.

Contemporary research on substituted benzamides builds upon the foundational understanding established by early researchers while incorporating modern analytical techniques and computational methods. The development of compounds like this compound reflects the ongoing evolution of medicinal chemistry and the continued relevance of the benzamide structural framework in drug discovery and development initiatives.

Properties

IUPAC Name |

4-amino-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIQGNZXRTYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methylpropoxy)benzamide typically involves the following steps:

Nitration: The starting material, 3-isobutoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Amidation: The resulting 4-amino-3-isobutoxybenzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity

Recent studies have highlighted the potential of 4-amino-3-(2-methylpropoxy)benzamide derivatives as inhibitors of viral infections. For instance, a series of 4-(aminomethyl)benzamide-based compounds have been identified as potent inhibitors against Ebola and Marburg viruses. These compounds demonstrated effective inhibition of viral entry in cell cultures, with some showing EC50 values below 10 μM, indicating their promise as therapeutic agents for filovirus infections .

Anticancer Properties

The compound's structural analogs have also been investigated for anticancer activity. Research has shown that certain substituted benzamides exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer therapies .

Antimicrobial Activity

The emergence of multi-drug resistant bacterial strains has necessitated the search for new antimicrobial agents. Studies have synthesized novel benzamide derivatives that exhibit significant antibacterial activity against resistant strains. These compounds not only inhibit bacterial growth but also show potential for overcoming resistance mechanisms .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have indicated that modifications to the benzamide structure can enhance antiviral and anticancer potency. For example, substituting different functional groups on the benzene ring has been shown to affect the binding affinity to target proteins involved in viral entry and cancer cell proliferation .

Synthesis and Optimization

The synthesis of this compound derivatives typically involves multi-step organic reactions that require careful optimization to improve yield and purity. Innovative synthetic routes have been developed that not only streamline production but also allow for the incorporation of various substituents that enhance biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-methylpropoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Enzyme Inhibition

Key Compounds:

Anacardic Acid (AA) Derivatives (e.g., Compound 17 in ): Structure: Features a 2-tetradecanoylamino substituent and a 3-carboxyphenyl group. Activity: Demonstrates 79% PCAF HAT inhibition at 100 μM, outperforming AA (68%) . Comparison: The long acyl chain (C14) in Compound 17 enhances hydrophobic interactions with the enzyme, whereas 4-Amino-3-(2-methylpropoxy)benzamide’s shorter isobutoxy group may limit similar efficacy unless compensatory substituents are present.

CI-994 (N-Acetyldinaline) (): Structure: Contains a 4-acetylamino group and targets HDACs. Activity: Inhibits HDAC-1/2, inducing histone H3 hyperacetylation in cancer cells . HDAC targeting).

4-Amino-3-(propan-2-yloxy)benzamide (): Structure: Isopropoxy substituent at the 3-position. Comparison: The 2-methylpropoxy group in the target compound may improve lipid solubility compared to isopropoxy, altering pharmacokinetics.

Biological Activity

4-Amino-3-(2-methylpropoxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of an amino group and a propoxy substituent on the benzene ring contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit effects through:

- Inhibition of Enzymatic Activity : The compound's structure suggests potential interactions with enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing physiological responses.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

Case Studies and Experimental Data

- Antiviral Efficacy

- Anticonvulsant Activity

-

Inflammation Studies

- While direct studies on this specific compound are sparse, related compounds have been documented to reduce inflammation markers in vitro, indicating a potential pathway for therapeutic use.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-(2-methylpropoxy)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves substituting a hydroxyl or halide group on the benzamide core with 2-methylpropoxy via nucleophilic aromatic substitution or coupling reactions. Key parameters include:

- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous trifluoroethoxy-substituted benzamides .

- Temperature : Elevated temperatures (80–120°C) improve reaction rates, but excessive heat may degrade sensitive functional groups .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress tracking .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methine protons in 2-methylpropoxy at δ ~1.0–1.2 ppm) .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and amino N-H stretch (~3300 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) for purity assessment .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the 2-methylpropoxy group using variable-temperature NMR (VT-NMR) to identify conformational isomers .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .

Q. How do structural modifications (e.g., replacing 2-methylpropoxy with other alkoxy groups) affect the compound’s bioactivity?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., trifluoroethoxy, methoxyethoxy) in parallel in vitro models (e.g., enzyme inhibition, cell viability). For example:

- Lipophilicity : Measure logP values to correlate substituent effects with membrane permeability .

- SAR Analysis : Use regression models to quantify substituent contributions to activity .

- Crystallography : Resolve X-ray structures to identify steric/electronic interactions between substituents and target proteins .

Q. What experimental designs mitigate solubility challenges of this compound in aqueous assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .

- Particle Size Reduction : Apply nano-milling or sonication to increase surface area and dissolution rates .

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Docking Refinement : Incorporate molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .

- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values to quantify potency and compare with predicted binding affinities .

Q. What regulatory considerations apply to handling this compound in preclinical studies?

- Methodological Answer :

- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation assay) to assess mutagenicity potential, as required for analogs with aromatic amines .

- Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure, per OSHA/GHS guidelines .

Comparative Analysis

Q. How does this compound compare to structurally similar benzamides in terms of metabolic stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.